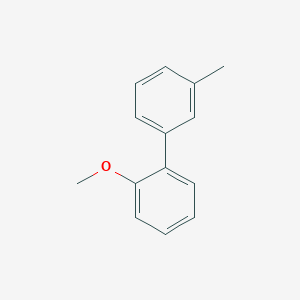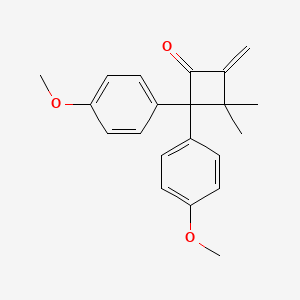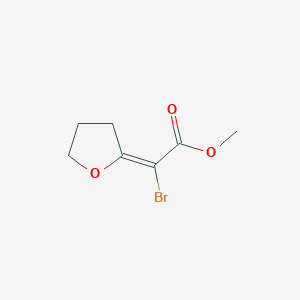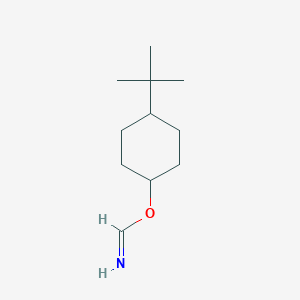![molecular formula C16H12O5 B12535858 2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid CAS No. 674333-35-8](/img/structure/B12535858.png)
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid is a chemical compound known for its unique structure and versatile applications. This compound features a benzoic acid core substituted with three prop-2-yn-1-yloxy groups at the 2, 4, and 6 positions. The presence of these alkyne groups makes it a valuable building block in organic synthesis and chemical biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid typically involves the esterification of 2,4,6-trihydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The alkyne groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of chemical probes for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid is primarily based on its ability to undergo click chemistry reactions. The alkyne groups can react with azides in the presence of a copper catalyst to form stable triazole linkages. This property makes it a valuable tool for bioconjugation and the development of functional materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
Uniqueness
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid is unique due to its trifunctional nature, allowing for multiple points of attachment and modification. This makes it particularly useful in the synthesis of multifunctional materials and complex molecular architectures.
Eigenschaften
CAS-Nummer |
674333-35-8 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
2,4,6-tris(prop-2-ynoxy)benzoic acid |
InChI |
InChI=1S/C16H12O5/c1-4-7-19-12-10-13(20-8-5-2)15(16(17)18)14(11-12)21-9-6-3/h1-3,10-11H,7-9H2,(H,17,18) |
InChI-Schlüssel |
GRLPZCKBVPDXSB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC(=C(C(=C1)OCC#C)C(=O)O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)



![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)

![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)


